
hexyl 4-(2H-tetrazol-5-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexyl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a hexyl ester group attached to a benzoate moiety, which is further substituted with a tetrazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexyl 4-(2H-tetrazol-5-yl)benzoate typically involves the esterification of 4-(2H-tetrazol-5-yl)benzoic acid with hexanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
Hexyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The benzoate moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoates .
科学的研究の応用
Hexyl 4-(2H-tetrazol-5-yl)benzoate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antibacterial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of hexyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. The benzoate moiety may also contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
類似化合物との比較
Hexyl 4-(2H-tetrazol-5-yl)benzoate can be compared with other similar compounds, such as:
4-(2H-tetrazol-5-yl)benzoic acid: Lacks the hexyl ester group, which may affect its solubility and biological activity.
Hexyl 4-(1H-tetrazol-5-yl)benzoate: Differing in the position of the tetrazole ring, which can influence its chemical reactivity and interactions.
4-(2H-tetrazol-5-yl)benzyl alcohol: Contains a hydroxyl group instead of the ester, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
特性
CAS番号 |
651769-17-4 |
|---|---|
分子式 |
C14H18N4O2 |
分子量 |
274.32 g/mol |
IUPAC名 |
hexyl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C14H18N4O2/c1-2-3-4-5-10-20-14(19)12-8-6-11(7-9-12)13-15-17-18-16-13/h6-9H,2-5,10H2,1H3,(H,15,16,17,18) |
InChIキー |
VZJUUCNMAZBTOM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)C2=NNN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1E)-2-(benzenesulfonyl)ethenyl]benzene](/img/structure/B12518752.png)
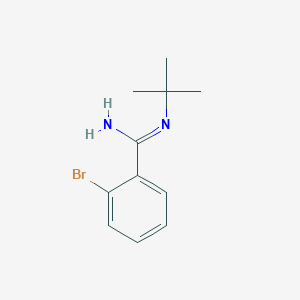

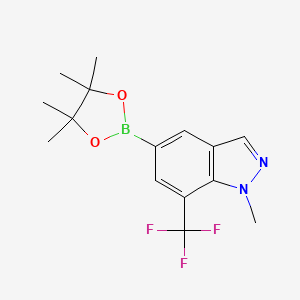
![10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carbaldehyde 5-oxide](/img/structure/B12518780.png)
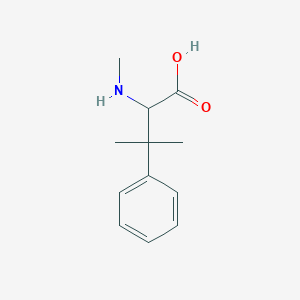
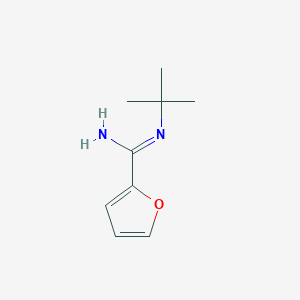
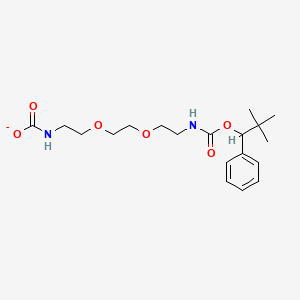
![N,N-Dimethyl-4-phenyl-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B12518796.png)


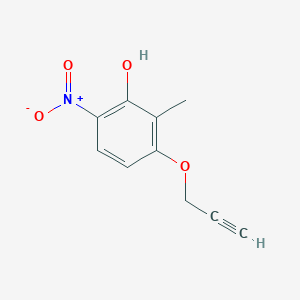
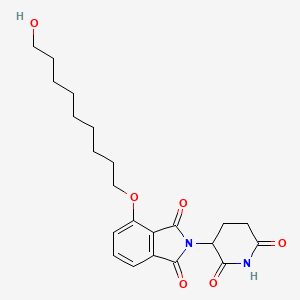
![4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide](/img/structure/B12518845.png)
